2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, such as studies conducted by Karmakar et al. (2007), explores the structural aspects and properties of these compounds. They investigated the formation of gels and crystalline solids upon treatment with different mineral acids, revealing insights into the potential applications in material science and drug delivery systems due to their unique structural properties (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel quinazolinyl acetamide derivatives to evaluate their antimicrobial and anticancer activities. For instance, Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Fluorescence Properties
The study by Karmakar et al. also delves into the fluorescence properties of isoquinoline derivatives, observing enhanced fluorescence emission upon forming host–guest complexes. This suggests their potential application in fluorescent probes and sensors, useful in biological imaging and diagnostics (Karmakar, Sarma, & Baruah, 2007).
Radiosynthesis for Imaging Applications
Wang et al. (2014) explored the synthesis of AZD8931, a compound structurally related to quinoline derivatives, for potential PET imaging applications. This work underscores the relevance of such compounds in the development of diagnostic tools for monitoring disease progression and therapeutic response in oncology (Wang, Gao, & Zheng, 2014).
Future Directions
Properties
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-5-17(6-4-16)25(32)22-14-30(23-12-7-18(27)13-21(23)26(22)33)15-24(31)29-20-10-8-19(28)9-11-20/h3-14H,2,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOGDKBWWFNHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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